molecular formula C15H12N4O5 B2982781 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034459-86-2

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2982781
M. Wt: 328.284
InChI Key: OIMGORDDSQWROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound appears to contain several structural components, including a 5-methylisoxazole, a 1,2,4-oxadiazole, and a benzo[d][1,3]dioxole . Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . 1,2,4-Oxadiazole is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. Benzo[d][1,3]dioxole is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopic techniques and confirmed by single-crystal X-ray diffraction analysis . In-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters has allowed researchers to propose crystallization mechanisms .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are often complex and involve multiple steps . The presence of different solvents, flexibility, and the presence/absence of certain interactions can modulate the competition between amide-containing isoxazole compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . For example, the supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents .

Scientific Research Applications

Auxiliary-Directed Palladium-Catalyzed Activation

One study describes the use of bidentate auxiliaries derived from isoxazole-3-carboxamide and oxazole-4-carboxamide moieties for Pd-catalyzed C(sp(3))-H bond activation. This approach facilitated the selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives, leading to the creation of various γ-substituted non-natural amino acids. The isoxazole-3-carboxamide directing group, in particular, proved to be removable and recoverable under mild conditions, highlighting its utility in synthesizing complex organic molecules (Pasunooti et al., 2015).

Antimicrobial Activity

Another study focused on the synthesis of novel 2-(5-substituted-[1,3,4]oxadiazol-2-yl)-benzoxazoles, demonstrating their potential as antimicrobial agents against various Gram-positive and Gram-negative bacteria. This work emphasizes the relevance of oxadiazole derivatives in developing new therapeutic agents with antimicrobial properties (Vodela et al., 2013).

Safety And Hazards

The safety and hazards associated with similar compounds would depend on their specific chemical structure and use. It’s important to refer to the relevant safety data sheets for specific information .

Future Directions

The future directions in the research of such compounds could involve exploring their potential uses in various fields, such as medicine or materials science. Further studies could also aim to optimize their synthesis methods and improve their properties .

properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O5/c1-8-4-10(18-23-8)14-17-13(24-19-14)6-16-15(20)9-2-3-11-12(5-9)22-7-21-11/h2-5H,6-7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMGORDDSQWROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

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